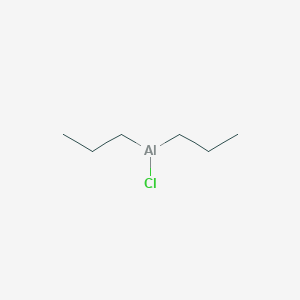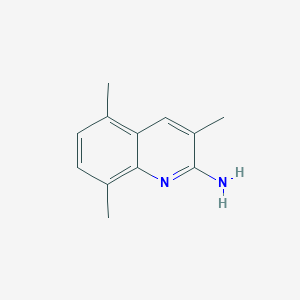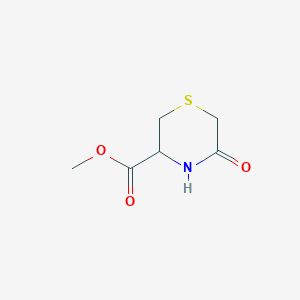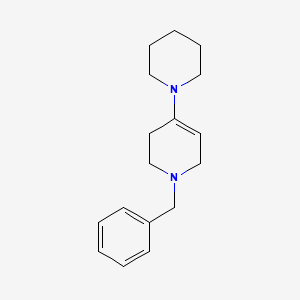![molecular formula C9H9Cl2HgNO2 B14149744 Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury CAS No. 89228-07-9](/img/structure/B14149744.png)
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated phenyl ring substituted with an ethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury typically involves the reaction of 5-chloro-2-[(ethoxycarbonyl)amino]phenylboronic acid with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired organomercury compound. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Scientific Research Applications
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials and chemical processes.
Mechanism of Action
The mechanism of action of Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial or anticancer effects. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury can be compared with other organomercury compounds, such as methylmercury and phenylmercury derivatives While all these compounds share the presence of a mercury atom, their chemical properties and biological activities differ due to variations in their organic substituents
List of Similar Compounds
- Methylmercury
- Phenylmercury acetate
- Ethylmercury chloride
These compounds differ in their organic groups attached to the mercury atom, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
89228-07-9 |
|---|---|
Molecular Formula |
C9H9Cl2HgNO2 |
Molecular Weight |
434.67 g/mol |
IUPAC Name |
chloro-[5-chloro-2-(ethoxycarbonylamino)phenyl]mercury |
InChI |
InChI=1S/C9H9ClNO2.ClH.Hg/c1-2-13-9(12)11-8-5-3-7(10)4-6-8;;/h3-5H,2H2,1H3,(H,11,12);1H;/q;;+1/p-1 |
InChI Key |
JNJZRRONPKOSOI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)


![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)



![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)

![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
